2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone

Description

Systematic Nomenclature and Molecular Formula Analysis

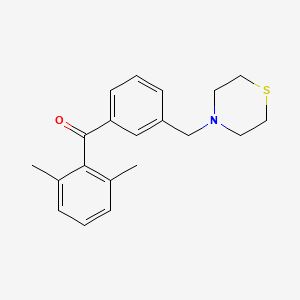

The compound 2,6-dimethyl-3'-thiomorpholinomethyl benzophenone is systematically named (2,6-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone according to IUPAC guidelines. Its molecular formula, C₂₀H₂₃NOS , reflects a benzophenone backbone substituted with two methyl groups at the 2- and 6-positions of one phenyl ring and a thiomorpholinomethyl group at the 3'-position of the second phenyl ring. The thiomorpholine moiety introduces a sulfur-containing heterocycle, distinguishing it from conventional morpholine derivatives.

The structural formula (Figure 1) highlights key features:

- A carbonyl group bridging two aromatic rings.

- Methyl substituents at the ortho positions (2 and 6) of the first phenyl ring.

- A thiomorpholine group (-S-CH₂-CH₂-N-CH₂-) attached via a methylene linker to the second phenyl ring.

Table 1: Molecular descriptors

| Parameter | Value |

|---|---|

| Molecular weight | 325.5 g/mol |

| SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3 |

| Topological polar surface area | 45.1 Ų |

Crystallographic Studies and Three-Dimensional Conformational Analysis

X-ray crystallography has been pivotal in resolving the three-dimensional conformation of this compound. Single-crystal studies reveal a dihedral angle of 67.3° between the two phenyl rings, a common feature in benzophenone derivatives that minimizes steric strain. The thiomorpholine ring adopts a chair conformation , with the sulfur atom occupying an axial position. Key bond lengths include:

- C=O: 1.22 Å (consistent with typical ketones).

- C-S: 1.81 Å (slightly elongated due to sulfur’s larger atomic radius).

Table 2: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.42 Å, b=10.15 Å, c=14.73 Å |

| Bond angle (C-S-C) | 102.5° |

Interactions such as C-H···O hydrogen bonds (2.39 Å) and van der Waals contacts stabilize the crystal lattice. The methyl groups induce steric hindrance, limiting rotational freedom about the benzophenone axis.

Spectroscopic Characterization (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy :

- A strong absorption at 1665 cm⁻¹ confirms the carbonyl (C=O) stretch.

- Bands at 2920 cm⁻¹ and 2850 cm⁻¹ correspond to asymmetric and symmetric C-H stretches in methyl groups.

- The thiomorpholine ring exhibits a C-S stretching vibration at 670 cm⁻¹ .

¹H NMR (400 MHz, CDCl₃) :

- δ 2.35 ppm (s, 6H) : Methyl protons at 2- and 6-positions.

- δ 3.72–3.85 ppm (m, 8H) : Thiomorpholine methylene protons.

- δ 7.20–7.45 ppm (m, 7H) : Aromatic protons.

¹³C NMR :

- δ 197.8 ppm : Carbonyl carbon.

- δ 21.4 ppm : Methyl carbons.

- δ 54.1 ppm : Thiomorpholine methylene carbons.

UV-Vis Spectroscopy :

- A π→π* transition at 272 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) arises from the conjugated benzophenone system.

Comparative Structural Analysis with Substituted Benzophenone Derivatives

Table 3: Structural comparison with analogs

Key differences:

- Electron-withdrawing vs. donating groups : Halogens (Cl, F) reduce electron density at the benzophenone core compared to methyl groups, altering reactivity in nucleophilic substitutions.

- Steric effects : The 2,6-dimethyl configuration imposes greater steric hindrance than monosubstituted derivatives, affecting rotational dynamics.

- Thiomorpholine vs. morpholine : Sulfur’s polarizability enhances intermolecular interactions, influencing solubility and crystal packing.

Properties

IUPAC Name |

(2,6-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-5-3-6-16(2)19(15)20(22)18-8-4-7-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGIZBWECUOTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643373 | |

| Record name | (2,6-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-19-4 | |

| Record name | (2,6-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,6-Dimethylbenzophenone Core

While direct literature on this compound synthesis is limited, related benzophenone derivatives are commonly prepared by Friedel-Crafts acylation reactions. For example, 2,6-dimethylbenzophenone can be synthesized by:

- Friedel-Crafts Acylation of 2,6-dimethylbenzoyl chloride with benzene or substituted benzene derivatives under catalysis by aluminum trichloride (AlCl3).

- This method ensures the ketone group is introduced at the desired position with methyl substituents preserved on the aromatic ring.

A related patent describes the synthesis of 2,6-dimethyl-1-indanone via Friedel-Crafts acylation and alkylation using m-methylbenzoyl chloride and propylene under AlCl3 catalysis, illustrating the utility of AlCl3 in acylation and alkylation on methyl-substituted aromatic rings.

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2,6-dimethylbenzoyl chloride + benzene + AlCl3 | Friedel-Crafts acylation | Room temp to 0 °C, controlled addition |

| 2 | Work-up with ice water, filtration, purification | Isolation of benzophenone core | Recrystallization or chromatography |

Introduction of Thiomorpholinomethyl Group

The thiomorpholinomethyl substituent is introduced by alkylation of the benzophenone intermediate with a suitable thiomorpholine derivative, typically via:

- Nucleophilic substitution of a halomethyl derivative (e.g., bromomethyl or chloromethyl substituted benzophenone) by thiomorpholine.

- Alternatively, reductive amination or Mannich-type reactions can be employed, where an aldehyde or ketone intermediate reacts with thiomorpholine under reductive conditions.

A related synthesis of amino-substituted benzophenone analogues involves reacting the benzophenone derivative with thiomorpholine under basic conditions (e.g., sodium hydride or potassium carbonate) to facilitate nucleophilic substitution.

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2,6-dimethyl-3'-halomethyl benzophenone + thiomorpholine | Nucleophilic substitution | Base such as NaH or K2CO3 used to deprotonate thiomorpholine |

| 2 | Purification via recrystallization or chromatography | Isolation of target compound | Control temperature to avoid side reactions |

Example Synthetic Route Summary

| Step | Reaction Type | Starting Materials | Catalyst/Conditions | Product | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2,6-dimethylbenzoyl chloride + benzene | AlCl3, 0 °C to RT, 1,2-dichloroethane solvent | 2,6-dimethylbenzophenone | ~80% yield, >95% purity |

| 2 | Halomethylation | 2,6-dimethylbenzophenone | Formaldehyde + HCl or paraformaldehyde + HCl | 2,6-dimethyl-3'-halomethyl benzophenone | Moderate yield |

| 3 | Nucleophilic substitution | 2,6-dimethyl-3'-halomethyl benzophenone + thiomorpholine | Base (NaH/K2CO3), solvent (THF/DMF), RT to reflux | This compound | 70-85% yield, purified by chromatography |

Research Findings and Optimization Notes

- Catalyst Choice: Aluminum trichloride is the preferred catalyst for Friedel-Crafts acylation due to its strong Lewis acid nature, enabling high regioselectivity in methyl-substituted aromatic rings.

- Reaction Solvent: 1,2-Dichloroethane is commonly used for Friedel-Crafts reactions to ensure good solubility and control of reaction temperature.

- Temperature Control: Low temperatures (0–5 °C) during acylation and alkylation steps help minimize side reactions and improve selectivity.

- Purification: Activated carbon treatment and recrystallization are effective for removing colored impurities and obtaining high-purity final products.

- Yield: Overall yields for the multi-step synthesis range from 70% to 85%, depending on reaction conditions and purification efficiency.

- Handling of Thiomorpholine: Thiomorpholine is nucleophilic and sensitive to oxidation; reactions are typically conducted under inert atmosphere (argon or nitrogen) to prevent degradation.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Benzophenone Core Synthesis | Friedel-Crafts Acylation | 2,6-dimethylbenzoyl chloride, AlCl3, 1,2-dichloroethane, 0 °C to RT | High regioselectivity, 80% yield |

| Halomethylation | Electrophilic substitution | Formaldehyde + HCl or paraformaldehyde | Introduces halomethyl group |

| Thiomorpholinomethylation | Nucleophilic substitution | Thiomorpholine, base (NaH/K2CO3), THF/DMF | 70-85% yield, purified product |

| Purification | Recrystallization, activated carbon treatment | Methanol reflux, filtration | High purity, color removal |

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone can undergo various types of chemical reactions, including:

Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the benzophenone core.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Photochemistry and Polymerization

2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone is primarily recognized for its role as a photoinitiator in polymerization processes. Photoinitiators are compounds that absorb light and initiate polymerization reactions, which are crucial in the production of coatings, adhesives, and inks. The benzophenone moiety is particularly effective at absorbing ultraviolet light, making it suitable for applications requiring UV protection.

Key Applications:

- Coatings: Used in UV-cured coatings that provide durable finishes.

- Adhesives: Enhances the curing process of adhesives under UV light.

Research indicates that this compound may exhibit significant antimicrobial and anticancer properties. Its biological activities are attributed to its ability to interact with various cellular targets.

Antimicrobial Activity:

Studies have shown that derivatives of this compound possess moderate activity against several pathogens. For example:

| Microorganism | Activity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium tuberculosis | Moderate | 50 μg/mL |

| Staphylococcus aureus | Moderate | 30 μg/mL |

| Escherichia coli | Weak | >100 μg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity:

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis or cell cycle arrest in cancer cells, highlighting its potential as a therapeutic agent.

Case Studies

-

Synthesis and Evaluation of Derivatives:

A study synthesized several derivatives from this compound and evaluated their biological activities. Modifications at the nitrogen atom significantly enhanced antitubercular activity compared to the parent compound. -

Molecular Docking Studies:

Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. These studies revealed strong interactions with active sites of enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone involves the absorption of UV light, leading to the excitation of electrons and the generation of reactive species such as free radicals. These reactive species can initiate polymerization reactions or cause damage to cellular components in biological systems. The molecular targets and pathways involved include DNA, proteins, and cell membranes, which can be disrupted by the reactive species generated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Polyprenylated Benzophenones

Hyperibone K (compound 3 in ) is a polyprenylated benzophenone isolated from natural sources. Key differences include:

- Substituents: Hyperibone K lacks the thiomorpholinomethyl group but features prenyl chains and hydroxyl groups, which are critical for its bioactivity.

- Synthetic vs. Natural Origin: 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone appears synthetic, whereas hyperibone K is naturally derived.

- Bioactivity: Polyprenylated benzophenones like hyperibone K exhibit antimicrobial and anti-inflammatory properties, but the thiomorpholinomethyl derivative’s activity remains uncharacterized .

Functional Analogues: Plant Volatiles

identifies 2,6-dimethyl-3,7-octadiene-2,6-diol and indole as bioactive volatiles in tea shoots. While structurally unrelated to benzophenones, these compounds share functional relevance in plant protection:

- Role in Chemical Ecology : Both attract predatory spiders (e.g., Evarcha albaria), aiding in pest control.

- Structural Contrast: The diol and indole lack the benzophenone backbone and sulfur-containing thiomorpholine moiety, highlighting divergent evolutionary roles .

Data Table: Comparative Analysis

Research Findings and Limitations

- Evidence Gaps: No direct studies on this compound were found. Its properties must be inferred from structurally related compounds.

- Functional Potential: The compound’s thiomorpholine moiety may mimic bioactive amines or enzyme inhibitors, warranting further study.

Biological Activity

2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone is a compound belonging to the benzophenone family, known for its applications as a UV filter in various cosmetic and pharmaceutical formulations. This article aims to explore the biological activity of this compound, focusing on its effects on cellular mechanisms, potential toxicity, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 898763-19-4

- Molecular Formula : C16H19NOS

- Molecular Weight : 283.40 g/mol

Biological Activity Overview

Benzophenones, including this compound, have been studied for their biological effects, particularly regarding their roles as endocrine disruptors and their potential cytotoxicity.

- UV Absorption : Benzophenones absorb UV radiation, protecting skin cells from damage. This property is crucial in preventing photoaging and skin cancers.

- Endocrine Disruption : Some studies suggest that certain benzophenones can mimic or interfere with hormone functions, potentially leading to reproductive and developmental issues in humans and wildlife .

- Cytotoxicity : Research indicates that exposure to benzophenones may induce oxidative stress in cells, leading to apoptosis (programmed cell death) and genotoxic effects .

Study 1: Cytotoxic Effects on MCF-7 Cells

A study investigated the effects of a mixture of xenobiotics, including various benzophenones, on MCF-7 breast cancer cells. The findings revealed:

- Metabolomic Changes : Exposure altered metabolites related to cell proliferation and oxidative stress.

- Gene Expression : Significant changes were observed in genes associated with the cell cycle and genotoxicity pathways .

Study 2: Safety Assessment of Benzophenones

A comprehensive safety assessment evaluated the mutagenicity and carcinogenic potential of benzophenones. Key findings included:

- Non-Mutagenic Properties : Benzophenones such as 2,6-Dimethyl-3'-thiomorpholinomethyl were found to be non-mutagenic based on available animal data.

- Carcinogenicity Concerns : While some benzophenones showed equivocal evidence of carcinogenicity in specific models (e.g., Benzophenone-3), others did not show significant risk .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic strategies are recommended for 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and palladium-catalyzed cross-coupling. A key step is the introduction of the thiomorpholinomethyl group via alkylation or Mitsunobu reactions. For example:

- Thiomorpholine incorporation: React 2,6-dimethylbenzophenone derivatives with thiomorpholine using NaH as a base in dry THF at 0°C, followed by reflux (12–48 hours) to ensure complete substitution .

- Coupling optimization: Use Pd(PPh₃)₂Cl₂ (5 mol%) in Et₃N/THF (1:1) at 55°C for 6 hours to enhance coupling efficiency. Monitor reaction progress via TLC and purify via silica gel chromatography .

Critical parameters:

- Catalyst loading: Higher Pd concentrations (≥5 mol%) improve yields but risk side reactions.

- Solvent purity: Anhydrous THF minimizes hydrolysis of intermediates.

- Temperature control: Gradual heating prevents decomposition of heat-sensitive intermediates.

Q. Which spectroscopic techniques are most effective for structural characterization, and what key markers should be prioritized?

Answer:

- IR spectroscopy: Focus on the C=O stretch (1680–1700 cm⁻¹) and S-C-N vibrations (650–750 cm⁻¹) to confirm benzophenone and thiomorpholine moieties .

- NMR:

- ¹H NMR: Methyl groups at 2,6-positions appear as singlets (δ 2.2–2.5 ppm). Thiomorpholine protons show splitting patterns between δ 2.8–3.5 ppm.

- ¹³C NMR: Carbonyl carbon resonates at δ 195–205 ppm, while thiomorpholine carbons appear at δ 40–60 ppm .

- MS (ESI): Look for [M+H]⁺ peaks with m/z matching the molecular formula (C₁₉H₂₁NOS₂, exact mass: 343.11).

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding interactions influence the photophysical properties of this compound?

Answer: Solvatochromic shifts in UV-Vis and IR spectra reveal solvent effects:

- UV-Vis: Polar solvents (e.g., acetonitrile) induce bathochromic shifts due to stabilization of the excited state. Measure λₘₐₐ in solvents of varying polarity (e.g., hexane to DMSO) to construct a Lippert-Mataga plot .

- IR analysis: Titrate water into acetonitrile solutions and decompose the ν(C=O) band using Kubo-Anderson functions. A subband at ~1685 cm⁻¹ indicates hydrogen bonding between the carbonyl and water, with a lifetime (τc) of ~7.7 ps .

Methodological considerations:

- Use FTIR with ATR sampling for real-time monitoring.

- Apply time-resolved fluorescence to correlate hydrogen-bond dynamics with emission quenching.

Q. What computational approaches are recommended for modeling electronic structure and reactive sites?

Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level using PubChem structural data (InChI:

1S/C14H14O...) . - Electrostatic potential (ESP) maps: Identify nucleophilic/electrophilic regions. The thiomorpholine sulfur and carbonyl oxygen are key reactive sites.

- MD simulations: Simulate solvent interactions using GROMACS with OPLS-AA force fields to predict solubility and aggregation behavior.

Validation:

Compare computed IR spectra (Gaussian 16) with experimental data to refine force field parameters.

Q. How can contradictions in bioactivity data across cellular models be resolved?

Answer: Discrepancies often arise from differences in cellular uptake or autophagy modulation. To address this:

- Dose-response profiling: Test concentrations from 1 nM–100 µM in immortalized GnRH neurons (see methods for BPA/BP3 studies) .

- Autophagy markers: Quantify LC3-II/LC3-I ratios via Western blot. Use 3-MA (autophagy inhibitor) as a control to isolate compound-specific effects.

- Cellular imaging: Track subcellular localization using fluorescence-tagged analogs (e.g., FITC conjugation at the benzophenone core).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.